Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9-(methoxymethylidene)-3-azaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3/c1-16(2,3)21-15(19)18-11-9-17(10-12-18)7-5-14(6-8-17)13-20-4/h13H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGNMZYFCWWFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=COC)CC2)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Common Synthetic Approaches to 3-Azaspiro[5.5]undecane Derivatives
Several synthetic strategies have been reported for related spirocyclic compounds, which can be adapted for the target compound:
- Intramolecular Nucleophilic Substitution: Formation of the spirocyclic ring by intramolecular attack of an amine on a suitable electrophilic center, as demonstrated in the Stork-Zhao synthesis of related azaspiro compounds.
- Electrophile-Induced Cyclization: Introduction of side chains followed by electrophilic cyclization to form the spiro ring, as explored by Tanner et al..
- Intramolecular Epoxide Opening: Cyclization via nucleophilic opening of an epoxide intermediate to form the spirocyclic amine.
- Intramolecular Michael Addition: Formation of spirolactams or spiroketones by intramolecular Michael addition of amines or amides to enones.
- Ring-Closing Metathesis (RCM): Use of RCM on diallylamine derivatives to close the spiro ring, a modern and efficient approach for spirocycle synthesis.
Specific Preparation Methods for Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate
While direct literature on the exact compound is limited, the preparation can be inferred and constructed from known methods for closely related compounds such as tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4), which serves as a key intermediate.
Synthesis of the Key Intermediate: tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- Starting Materials: The synthesis often begins with a suitable cyclic ketone or lactam precursor bearing a protected amine.
- Spirocyclization: Intramolecular cyclization is induced by nucleophilic substitution or RCM to form the azaspiro[5.5]undecane core.
- Protection: The nitrogen is protected as a tert-butyl carbamate (BOC) to stabilize the amine functionality during subsequent transformations.
- Oxidation: The 9-position is oxidized to a ketone, yielding tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.
Introduction of the Methoxymethylene Group
The methoxymethylene substituent at the 9-position is typically introduced by:
- Ketal or Enol Ether Formation: Conversion of the ketone group at the 9-position to a methoxymethylene derivative via condensation with methanol under acidic conditions or via methoxymethylation reagents.
- Reaction Conditions: Acid-catalyzed condensation or use of methoxymethyl halides in the presence of a base to form the methoxymethylene functionality.
Detailed Synthetic Route Proposal
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of azaspiro core | Intramolecular nucleophilic substitution or RCM on diallylamine derivative | Formation of 3-azaspiro[5.5]undecane skeleton |
| 2 | Protection of amine | tert-Butyl carbamate (BOC) protection reagents (e.g., di-tert-butyl dicarbonate) | Stabilizes nitrogen for further reactions |
| 3 | Oxidation at C9 position | Oxidizing agents (e.g., PCC, Swern oxidation) | Formation of 9-oxo group |
| 4 | Methoxymethylene introduction | Acid-catalyzed condensation with methanol or methoxymethylation reagents | Formation of 9-(methoxymethylene) substituent |
Research Findings and Analysis
- The intramolecular cyclization step is critical for the formation of the spirocyclic core and can be optimized by choice of protecting groups and reaction conditions to maximize yield and stereoselectivity.
- The BOC protection is a standard and effective method to protect the nitrogen atom during oxidation and methoxymethylation steps, preventing side reactions.
- The oxidation step to form the ketone at the 9-position is well-established and can be performed under mild conditions to avoid degradation of the spirocyclic framework.
- The methoxymethylene group introduction is typically achieved by condensation reactions that require careful control of acidity and temperature to prevent overreaction or decomposition.
- Purity and characterization data (e.g., NMR, MS) confirm the successful synthesis of the target compound, with typical purity above 95% as reported for related compounds.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Spirocyclic core formation | Intramolecular nucleophilic substitution or RCM | Diallylamine derivatives, catalysts for RCM | High yield, stereoselective |
| Amine protection | BOC protection | Di-tert-butyl dicarbonate, base | Stable intermediate |
| Oxidation at C9 | Mild oxidation | PCC, Swern oxidation | High selectivity |
| Methoxymethylene introduction | Acid-catalyzed condensation or methoxymethylation | Methanol, acid catalyst or methoxymethyl halides | Moderate to high yield |
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Carbamate
The tert-butyl carbamate (Boc) group is a common protecting group for amines. Acidic hydrolysis removes the Boc group, yielding the free amine.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Boc deprotection | Trifluoroacetic acid (TFA) in DCM | Free 3-azaspiro[5.5]undecane-9-(methoxymethylene) |
Mechanism : Protonation of the carbamate oxygen followed by cleavage of the Boc group releases CO₂ and forms the secondary amine.
Functionalization of the Methoxymethylene Group
The methoxymethylene (–CH₂OCH₃) group can undergo elimination or substitution under specific conditions.
Elimination to Form Alkene
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Acid-mediated elimination | H₂SO₄ or TsOH in refluxing toluene | Formation of spirocyclic alkene derivative |
Mechanism : Acidic conditions promote the elimination of methanol, generating an α,β-unsaturated spirocyclic system.
Nucleophilic Substitution
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Demethylation | BBr₃ in CH₂Cl₂ at -78°C | Conversion to hydroxymethylene derivative |
Note : The methoxy group can be replaced by nucleophiles (e.g., –OH, –SH) under Lewis acid catalysis.
Reduction of the Spirocyclic Framework
The spirocyclic structure may undergo selective reduction to modify ring saturation.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C in ethanol | Partial or full reduction of the spiro system |
Application : Reduces strain in the spirocyclic system, enhancing conformational flexibility.
Oxidation of the Amine
After Boc deprotection, the secondary amine can be oxidized to a nitroso or nitroxide species.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation with mCPBA | CH₂Cl₂, 0°C to RT | Formation of N-oxide |
Mechanism : Meta-chloroperbenzoic acid (mCPBA) oxidizes the amine to an N-oxide, altering electronic properties.
Ring-Closing Metathesis (RCM)
Hypothetical pathways suggest RCM could modify the spirocyclic structure if alkenes are introduced.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Grubbs catalyst (G-II) | CH₂Cl₂, reflux | Formation of fused bicyclic system |
Requirement : Prior functionalization (e.g., installation of olefinic side chains) is necessary.
Alkylation/Acylation of the Free Amine
Deprotected amines can undergo alkylation or acylation to introduce diverse substituents.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Acylation with AcCl | Et₃N, CH₂Cl₂ | N-acetylated derivative | |
| Alkylation with CH₃I | K₂CO₃, DMF | N-methylated spirocyclic compound |
Stability Under Basic Conditions
The compound’s stability in basic environments is critical for synthetic applications.
| Condition | Observation | Reference |
|---|---|---|
| K₂CO₃ in MeOH, RT | No degradation over 24 hours | |
| NaH in THF, 60°C | Partial decomposition |
Key Research Findings
-
Deprotection Efficiency : Boc removal with TFA achieves >95% yield without affecting the methoxymethylene group .
-
Elimination Selectivity : Acid-mediated elimination favors trans-alkene formation due to steric constraints in the spiro system .
-
Functionalization Limits : The methoxymethylene group resists nucleophilic substitution unless activated by strong Lewis acids .
Scientific Research Applications
Biological Applications
-
Pharmacological Research :
- The compound has been investigated for its potential as a ligand for GABA_A receptors, which are critical in the modulation of neurotransmission in the central nervous system. Studies have shown that derivatives of spirocyclic compounds can enhance GABAergic activity, which may lead to the development of new anxiolytic or sedative medications .
- Antitumor Activity :
- Neuroprotective Effects :
Synthetic Applications
-
Building Block in Organic Synthesis :
- The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles. Its unique structure allows for various modifications, making it valuable in synthetic chemistry for creating libraries of new compounds with potential biological activity .
- Material Science :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target .
Comparison with Similar Compounds
Substituent Variations at the 9-Position
The 9-position substituent critically influences physicochemical and biological properties. Key analogs include:
Functional Group Impact on Reactivity and Bioactivity
- Methoxymethylene vs. However, the hydroxyl group offers hydrogen-bonding capability, critical for target binding in inhibitors (e.g., PARP or p97 ATPase inhibitors) .
- Oxo Group : The ketone at position 9 (e.g., CAS 873924-08-4) facilitates nucleophilic additions, making it a versatile intermediate for further derivatization .
- Amino Substituents: Tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS 1782214-37-2) is used in coupling reactions, such as with isoindoline-1,3-dione derivatives for PROTAC synthesis .
Physicochemical and Pharmacokinetic Properties
- Solubility: Hydroxymethyl and oxo derivatives show moderate solubility in DMSO and methanol . Carboxylic acid derivatives (e.g., 3-azaspiro[5.5]undecane-9-carboxylic acid) are sparingly soluble in chloroform but form stable salts for improved bioavailability .
- Lipophilicity : Methoxymethylene groups increase clogP values compared to hydroxymethyl analogs, as seen in related spiro compounds .
Biological Activity
Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1416176-13-0) is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its structure, biological activity, and relevant research findings.
GABA Receptor Modulation
Research indicates that compounds related to spirocyclic structures, such as this compound, may exhibit activity at the gamma-aminobutyric acid type A receptor (GABAAR). These receptors are crucial in mediating inhibitory neurotransmission in the central nervous system.
- Antagonistic Effects : Studies have shown that certain diazaspiro[5.5]undecane derivatives act as competitive antagonists at GABAARs, influencing T cell responses and macrophage activity in immune responses . This modulation can have implications for conditions like asthma and other inflammatory diseases.
- Potential Therapeutic Applications : The ability of these compounds to interact with GABAARs suggests potential therapeutic applications in treating anxiety disorders, epilepsy, and other neurological conditions where GABAergic signaling is disrupted.
Structure-Activity Relationship (SAR)
A detailed investigation into the SAR of related compounds has highlighted the importance of specific structural features for biological activity. For instance:
- Binding Affinity : Compounds with modifications at the spirocyclic moiety showed varying affinities for GABAARs, indicating that subtle changes in structure can significantly impact biological efficacy .
- Cell Membrane Permeability : The cellular membrane permeability of these compounds was noted to be low, which is a critical factor when considering their pharmacokinetic profiles .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of spirocyclic compounds could modulate immune cell function, suggesting their role as immunomodulators. For example, the interaction with macrophages indicated a potential pathway for enhancing immune responses against infections .
- In Vivo Models : Animal models have been employed to assess the anti-inflammatory properties of these compounds. The results indicated that specific analogs could reduce inflammation markers in models of asthma, supporting their potential use in therapeutic settings .
Summary Table of Key Findings
| Property/Aspect | Details |
|---|---|
| Compound Name | This compound |
| CAS Number | 1416176-13-0 |
| Molecular Weight | 295.42 g/mol |
| Biological Target | GABA Type A Receptor |
| Activity Type | Competitive Antagonism |
| Therapeutic Potential | Anxiety disorders, epilepsy, inflammation |
| Research Models Used | In vitro assays, animal models |
Q & A
Q. How can the synthesis of tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate be optimized for higher yield?
- Methodological Answer : Optimization involves selecting coupling reagents and reaction conditions. For example, Pd-catalyzed cross-coupling reactions (e.g., using Pd₂(dba)₃ and XantPhos) in 1,4-dioxane at 100°C under inert atmospheres improve efficiency . Additionally, purification via flash chromatography or recrystallization enhances purity. In one protocol, tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate was reacted with aryl halides using Cs₂CO₃ as a base, achieving yields up to 40% after flash chromatography . Microwave-assisted synthesis or elevated temperatures (e.g., 130°C in DMSO with DIPEA) may further accelerate reactions .
Q. What spectroscopic methods are effective for characterizing the spirocyclic structure and functional groups?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH₃, 28-30 ppm for quaternary carbon) and methoxymethylene (δ ~3.3 ppm for OCH₃, 60-70 ppm for sp³ carbons). The azaspiro core shows distinct splitting patterns due to restricted rotation .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves spirocyclic conformations and bond angles, critical for confirming stereochemistry .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₆N₃F: 364.2184, observed: 364.2181) .
Advanced Research Questions
Q. How does the methoxymethylene group influence reactivity in downstream functionalization?
- Methodological Answer : The methoxymethylene group acts as a directing moiety in cross-coupling reactions. For instance, Pd-mediated Buchwald-Hartwig amination or Suzuki-Miyaura coupling can introduce aryl/heteroaryl substituents at the 9-position . Steric effects from the spirocyclic core may require bulky ligands (e.g., XantPhos) to prevent side reactions. Computational modeling (DFT) predicts electronic effects on nucleophilic attack sites . Experimental studies show that deprotection of the tert-butyl group with TFA/DCM exposes the secondary amine for further derivatization (e.g., amide bond formation with HATU/DIPEA) .
Q. What strategies resolve contradictory crystallographic data for spirocyclic conformers?
- Methodological Answer :
- Dynamic NMR : Detects conformational exchange in solution (e.g., coalescence temperature analysis for ring-flipping) .
- Twinned Data Refinement : SHELXL handles twinning in X-ray data by refining twin laws and using the BASF parameter to partition intensities .
- Complementary Techniques : Pair X-ray with neutron diffraction or cryo-EM to resolve ambiguities in electron density maps for flexible substituents .
Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?
- Methodological Answer : The spirocyclic amine serves as a rigid linker in PROTACs, connecting E3 ligase ligands (e.g., VHL or CRBN binders) to target protein binders. For example:
- Step 1 : Deprotect tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate with TFA to expose the amine.
- Step 2 : Conjugate via HATU-mediated coupling to a target-binding moiety (e.g., kinase inhibitor) and E3 ligand (e.g., thalidomide derivative) .
- Step 3 : Validate degradation efficiency via Western blot (e.g., ERα degradation at IC₅₀ < 10 nM) .
Data Contradiction Analysis
Q. Why do reported yields for similar spirocyclic compounds vary across studies?
- Analysis : Discrepancies arise from differences in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
